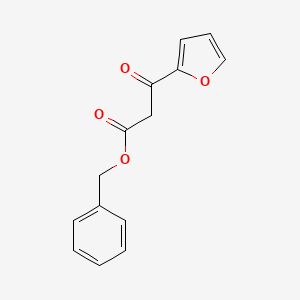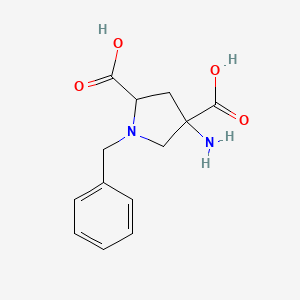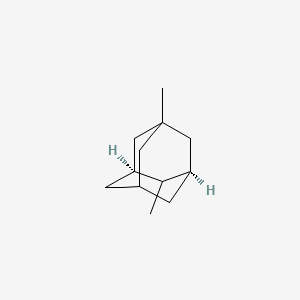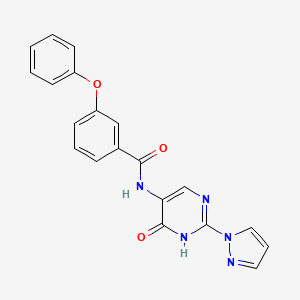![molecular formula C5H3BrN2O B13898864 5-bromo-1H-furo[3,2-c]pyrazole](/img/structure/B13898864.png)
5-bromo-1H-furo[3,2-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1H-furo[3,2-c]pyrazole is a heterocyclic compound that features both a furan and a pyrazole ring. The presence of a bromine atom at the 5-position of the pyrazole ring adds to its chemical reactivity and potential applications. This compound is of interest in various fields of scientific research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-furo[3,2-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with acetylenic ketones, which forms pyrazoles through a cyclization process . Another method involves the use of bromine as an oxidizing agent to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-furo[3,2-c]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different derivatives, while reduction reactions can modify the pyrazole ring.
Cycloaddition Reactions: The furan and pyrazole rings can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrazine derivatives, and acetylenic ketones. Reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper or palladium to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and furan derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-Bromo-1H-furo[3,2-c]pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-bromo-1H-furo[3,2-c]pyrazole involves its interaction with specific molecular targets and pathways. The bromine atom and the heterocyclic structure allow it to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-pyrazole: Similar in structure but lacks the furan ring, which may affect its reactivity and biological activity.
5-Bromo-1H-pyrazole: Similar but without the furan ring, leading to different chemical properties and applications.
1H-Furo[3,2-c]pyrazole: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.
Uniqueness
5-Bromo-1H-furo[3,2-c]pyrazole is unique due to the presence of both a furan and a pyrazole ring, along with a bromine atom. This combination provides a versatile scaffold for chemical modifications and potential biological activities, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C5H3BrN2O |
|---|---|
Molecular Weight |
186.99 g/mol |
IUPAC Name |
5-bromo-1H-furo[3,2-c]pyrazole |
InChI |
InChI=1S/C5H3BrN2O/c6-5-1-3-4(9-5)2-7-8-3/h1-2H,(H,7,8) |
InChI Key |
YCFLKAVAKRAPFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC2=C1NN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13898785.png)
![1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine](/img/structure/B13898799.png)





![2-[4-[3-(3-Aminophenyl)propyl]piperazin-1-yl]ethanol](/img/structure/B13898825.png)
![2-[[2-Amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-methylamino]acetic acid](/img/structure/B13898828.png)
![Tert-butyl N-[trans-2-(tert-butoxycarbonylamino)cyclobutyl]carbamate](/img/structure/B13898837.png)
![Tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13898844.png)
![ethyl (2R,3S)-3-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-2-carboxylate](/img/structure/B13898847.png)


